Product packaging for Bis(2-nitrophenyl)methanone(Cat. No.:CAS No. 58704-56-6)

Bis(2-nitrophenyl)methanone

Cat. No.: B8808786
CAS No.: 58704-56-6
M. Wt: 272.21 g/mol
InChI Key: GKQPYCWSUVGAGJ-UHFFFAOYSA-N
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Description

Contextualization within Dinitrophenyl Ketone Chemistry

Dinitrophenyl ketones are a class of aromatic compounds characterized by a ketone functional group bridging two phenyl rings, each bearing a nitro group. The position of the nitro groups on the aromatic rings significantly influences the molecule's reactivity and physical properties. In the case of Bis(2-nitrophenyl)methanone, the two nitro groups are situated at the ortho positions relative to the carbonyl bridge.

This ortho-substitution pattern creates a sterically hindered environment around the ketone's carbonyl group. This steric hindrance can be expected to influence its reactivity towards nucleophilic attack, a characteristic reaction of ketones. Furthermore, the strong electron-withdrawing nature of the nitro groups deactivates the benzene (B151609) rings towards electrophilic substitution, while simultaneously activating them for nucleophilic aromatic substitution. The proximity of the nitro groups to the carbonyl linker in the ortho-isomer, as compared to the meta or para isomers, likely results in unique electronic interactions that can modulate the reactivity of both the ketone and the aromatic rings.

The chemistry of the related compound, bis(4-nitrophenyl)methanone (B89488), is more extensively studied. It is known to undergo reactions such as the reduction of its nitro groups to form bis(4-aminophenyl)methanone, a precursor for polymers and other materials. While specific studies on the reactivity of this compound are scarce, it can be inferred that it would undergo similar transformations, although the reaction kinetics and product distribution may differ due to the ortho-positioning of the nitro groups.

Significance as a Precursor and Molecular Scaffold in Synthetic Studies

While direct applications of this compound as a precursor or molecular scaffold are not widely reported in scientific literature, its structure suggests significant potential in these roles. The presence of three reactive sites—the carbonyl group and the two nitro-substituted phenyl rings—makes it a versatile starting material for the synthesis of more complex molecules.

The reduction of the nitro groups would yield bis(2-aminophenyl)methanone, a diamine that could serve as a monomer for the synthesis of polyamides, polyimides, or other polymers with unique properties conferred by the ortho-amino-benzophenone structure. These amino groups could also be diazotized and subsequently replaced by a variety of other functional groups, opening avenues to a wide range of derivatives.

The ketone functional group can undergo a variety of transformations, including reduction to a secondary alcohol, reductive amination, and reactions with organometallic reagents. These reactions could be used to introduce new functionalities and build more complex molecular architectures.

As a molecular scaffold, this compound provides a rigid framework upon which to construct larger, three-dimensional structures. The defined spatial relationship between the two aromatic rings, dictated by the central carbonyl group, could be exploited in the design of ligands for metal complexes, host molecules for supramolecular chemistry, or in the synthesis of conformationally constrained bioactive molecules. The synthesis of derivatives of the related bis(4-nitrophenyl)methanone has been explored for applications in medicinal chemistry, suggesting a potential avenue of research for the ortho-isomer as well.

Historical Development of Related Nitroaromatic Compound Synthesis Methodologies

The synthesis of nitroaromatic compounds has a rich history dating back to the 19th century. The nitration of aromatic compounds, typically using a mixture of nitric acid and sulfuric acid, is a fundamental reaction in organic chemistry and the primary method for introducing nitro groups onto an aromatic ring. The conditions of this electrophilic aromatic substitution reaction can be controlled to favor the formation of specific isomers.

The synthesis of dinitrophenyl ketones can be achieved through several routes. One common method is the direct nitration of benzophenone (B1666685). However, this often leads to a mixture of isomers, including the desired dinitro-substituted product along with mono-nitro and other isomers. google.com Separating these mixtures can be challenging.

An alternative approach involves the Friedel-Crafts acylation of a nitro-substituted benzene with a nitro-substituted benzoyl chloride. For the synthesis of this compound, this would involve the reaction of 2-nitrobenzoyl chloride with nitrobenzene (B124822) in the presence of a Lewis acid catalyst like aluminum chloride.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H8N2O5 B8808786 Bis(2-nitrophenyl)methanone CAS No. 58704-56-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58704-56-6

Molecular Formula

C13H8N2O5

Molecular Weight

272.21 g/mol

IUPAC Name

bis(2-nitrophenyl)methanone

InChI

InChI=1S/C13H8N2O5/c16-13(9-5-1-3-7-11(9)14(17)18)10-6-2-4-8-12(10)15(19)20/h1-8H

InChI Key

GKQPYCWSUVGAGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Advanced Synthetic Methodologies for Bis 2 Nitrophenyl Methanone and Its Derivatives

Carbon-Carbon Bond Formation Strategies in Dinitrophenyl Systems

The creation of the carbon-carbon bond linking the two nitrophenyl rings is a foundational aspect of synthesizing the diarylmethane precursor to bis(2-nitrophenyl)methanone.

Suzuki Coupling and Related Cross-Coupling Reactions for Diarylmethanes

The Suzuki-Miyaura coupling reaction stands out as a powerful and versatile method for forming carbon-carbon bonds. libretexts.orgnumberanalytics.com This palladium-catalyzed reaction typically involves the coupling of an organoboron compound, such as a boronic acid, with an organic halide. libretexts.org In the context of dinitrophenyl systems, a key precursor, bis(2-nitrophenyl)methane (B3060305) (also known as 2,2'-dinitrodiphenylmethane), can be synthesized via a Suzuki reaction. nih.govresearchgate.net

A documented synthesis involves the reaction of 2-nitrophenylboronic acid with 2-nitrobenzyl bromide. nih.gov This reaction is carried out under a nitrogen atmosphere in a mixture of tetrahydrofuran (B95107) (THF) and an aqueous potassium carbonate solution, with tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] as the catalyst. The mixture is heated under reflux to yield the desired bis(2-nitrophenyl)methane. nih.gov While the yield for this specific reaction was reported at 16% after purification, the Suzuki coupling's broad applicability and tolerance for various functional groups make it a cornerstone in modern organic synthesis. numberanalytics.comnih.gov

Table 1: Suzuki Coupling for Bis(2-nitrophenyl)methane Synthesis nih.gov

Reactant AReactant BCatalystBaseSolventTime (h)Yield (%)
2-Nitrophenylboronic acid2-Nitrobenzyl bromidePd(PPh₃)₄K₂CO₃THF/H₂O2416

Condensation Reactions for α,β-Unsaturated Dinitrophenyl Ketones

Condensation reactions, particularly the Claisen-Schmidt condensation, are instrumental in synthesizing α,β-unsaturated ketones, which are themselves important intermediates. researchgate.netmdpi.compreprints.org These reactions involve the condensation of an aldehyde or ketone with an aromatic carbonyl compound that lacks an α-hydrogen. stthom.edu Specifically, dinitrochalcones, which are α,β-unsaturated dinitrophenyl ketones, can be synthesized by condensing a nitro-substituted acetophenone (B1666503) with a nitro-substituted benzaldehyde. mdpi.comstthom.edu

Research has shown that various dinitrochalcones can be prepared through the Claisen-Schmidt condensation of the appropriate nitroacetophenone and nitrobenzaldehyde. stthom.edu For instance, the reaction of 2-nitroacetophenone with various nitrobenzaldehydes in the presence of sodium hydroxide (B78521) in ethanol (B145695) yields the corresponding (E)-1-(2-nitrophenyl)-3-(nitrophenyl)prop-2-en-1-ones. mdpi.com The use of ultrasound has also been reported to accelerate these reactions and improve yields, which can range from 56% to 92%. researchgate.netpreprints.org

Table 2: Synthesis of Dinitrochalcones via Claisen-Schmidt Condensation mdpi.com

Acetophenone ReactantBenzaldehyde ReactantBaseSolventYield (%)
2-Nitroacetophenone2-Nitrobenzaldehyde (B1664092)NaOHEthanol90
2-Nitroacetophenone3-NitrobenzaldehydeNaOHEthanol42
2-Nitroacetophenone4-NitrobenzaldehydeNaOHEthanol85

Formaldehyde-Mediated Condensation Approaches to Related Systems

Formaldehyde (B43269) serves as a C1 building block and can mediate the condensation of various nucleophiles, including aromatic compounds, to form methylene-bridged systems. kemdikbud.go.idmdpi.com While not a direct route to this compound, these approaches are relevant for constructing the core diarylmethane structure found in related compounds. The reaction typically involves the electrophilic condensation of an aromatic compound, such as indole (B1671886), with an aldehyde. masterorganicchemistry.com

For example, the reaction of N,N'-bisarylmethanediamines with aqueous formaldehyde in the presence of formic acid can lead to the formation of 1,3,5-triaryl-1,3,5-hexahydrotriazines. mdpi.com In a more direct analogy, the condensation of certain activated aromatic compounds with formaldehyde can yield diarylmethane structures. These reactions highlight the utility of formaldehyde in creating the methylene (B1212753) bridge that is central to the precursor of this compound.

Strategies for Constructing the Methanone (B1245722) Scaffold

The conversion of a diarylmethane precursor to the final methanone or the direct nitration of a diaryl ketone are key strategies for obtaining this compound.

Electrophilic Aromatic Substitution for Nitration on Aryl Ketones

The direct nitration of a pre-existing diaryl ketone, such as diphenylmethanone (benzophenone), is a classic example of electrophilic aromatic substitution. The carbonyl group is a deactivating group and a meta-director. Therefore, nitration of benzophenone (B1666685) would be expected to yield 3,3'-dinitrodiphenylmethanone. However, to obtain this compound, ortho-directing strategies or the nitration of a substrate with pre-existing ortho-directing groups would be necessary.

The standard nitrating agent is a mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comlibretexts.orgunacademy.com The use of fuming nitric acid can also be employed for the nitration of deactivated rings. psu.edu For instance, the nitration of some chloro-substituted ketones with fuming nitric acid in sulfuric acid has been reported. psu.edu The ozone-mediated nitration of benzophenone with nitrogen dioxide has been shown to be non-regioselective, yielding a statistical mixture of ortho, meta, and para isomers. psu.edu

Oxidation Pathways for Precursor Functionality

A highly effective strategy for the synthesis of this compound is the oxidation of its diarylmethane precursor, bis(2-nitrophenyl)methane. The methylene bridge of the diarylmethane can be oxidized to a carbonyl group using various oxidizing agents.

One such method involves the use of chromium(VI) oxide (CrO₃) as a catalyst with periodic acid (H₅IO₆) as the terminal oxidant in acetonitrile. acs.orgorganic-chemistry.orgorganic-chemistry.org This system has been shown to be effective for the benzylic oxidation of diarylmethanes, such as diphenylmethane, to their corresponding ketones in excellent yields. acs.orgorganic-chemistry.org The reaction is typically carried out at room temperature. organic-chemistry.org

Another powerful oxidizing agent for this transformation is potassium permanganate (B83412) (KMnO₄). The oxidation of nitrotoluenes to their corresponding benzoic acids using KMnO₄ is a well-established reaction. magtech.com.cnsciencemadness.orgresearchgate.net In a related application, tetrabutylammonium (B224687) permanganate (TBAP) in pyridine (B92270) has been used for the oxidation of 4-halo-2-nitrotoluenes to the corresponding benzoic acids in excellent yields. acs.org This suggests that permanganate-based oxidants are suitable for the oxidation of the methylene group in bis(2-nitrophenyl)methane, which is activated by the two adjacent aromatic rings. A metal-free approach using O₂ as the oxidant promoted by MN(SiMe₃)₂ has also been demonstrated for the C(sp³)–H oxidation of diarylmethanes to diaryl ketones in excellent yields. mdpi.com

Table 3: Oxidation of Diaryl Methane Precursors

SubstrateOxidant SystemSolventConditionsYield (%)Reference
DiphenylmethaneCrO₃ / H₅IO₆AcetonitrileRoom Temp, 1h93 organic-chemistry.org
4-BenzylpyridineLiHMDS / O₂THF60 °C, 12h85 mdpi.com
4-Iodo-2-nitrotolueneTBAPPyridine60 °C91 acs.org

Green Chemistry and Sustainable Synthesis Approaches

In recent years, the principles of green chemistry have become integral to the design of synthetic routes in organic chemistry, aiming to reduce waste, minimize energy consumption, and eliminate the use of hazardous substances. acs.orgbeilstein-journals.org These principles are particularly relevant in the synthesis of nitroaromatic compounds, which traditionally can involve harsh reaction conditions. This section details the application of ultrasonic irradiation and the use of solvent-free or aqueous systems to develop more sustainable protocols for the synthesis of this compound and its derivatives.

Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a powerful tool in green synthesis. acs.org The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extreme temperatures and pressures, which can dramatically accelerate reaction rates. acs.orgpreprints.org This technique offers significant advantages, including improved reaction efficiency, shorter reaction times, and increased yields compared to conventional methods. acs.orgpreprints.org

While a direct ultrasonic synthesis of this compound is not extensively documented, the application of this technology to structurally related compounds demonstrates its potential. For example, the Claisen-Schmidt condensation to produce dinitrochalcones, such as (E)-1,3-bis(2-nitrophenyl)prop-2-en-1-one, has been efficiently carried out using an ultrasonic bath. mdpi.comacademie-sciences.fr This method significantly reduces reaction times from hours to minutes and increases yields, aligning with the green chemistry principle of energy efficiency. mdpi.com In one study, the synthesis of various dinitrochalcones was achieved in 60 minutes or less with yields ranging from 56% to 92% under ultrasonic irradiation. mdpi.comacademie-sciences.fr

Similarly, ultrasound has been successfully employed in the synthesis of bis(indole) derivatives, where reactions of indole with electron-deficient alkenes were catalyzed by 12-tungstophosphoric acid in aqueous media under ultrasonic conditions, leading to high yields. mdpi.com Other research has shown the efficient synthesis of novel thiazolyl-phthalazinediones under ultrasound irradiation, highlighting high yields and short reaction times as key benefits. chemrevlett.com These examples underscore the broad applicability of sonochemistry for enhancing the synthesis of complex aromatic compounds.

Table 1: Examples of Ultrasound-Assisted Synthesis of Related Compounds This table is interactive. Click on headers to sort.

Product Type Reactants Conditions Reaction Time Yield (%) Reference
Dinitrochalcones Nitroacetophenones + Nitrobenzaldehydes Cyclohexane-Methanol, Ultrasonic Bath < 60 min 56-92% mdpi.comacademie-sciences.fr
Bis(indole) Derivatives Indole + Electron-deficient alkenes H₃PW₁₂O₄₀, Water, 90°C, Ultrasound 15-25 min 88-96% mdpi.com

The successful application of ultrasonic irradiation in these related syntheses strongly suggests its viability for the production of this compound, potentially through the ultrasound-assisted oxidation of bis(2-nitrophenyl)methane or via condensation reactions involving 2-nitro-substituted precursors.

The replacement of volatile and often toxic organic solvents with water or the elimination of solvents altogether represents a cornerstone of green chemistry. huarenscience.comajgreenchem.com Water is an ideal solvent due to its non-toxic, non-flammable, and readily available nature. huarenscience.com Solvent-free, or solid-state, reactions offer benefits such as reduced pollution, lower costs, and operational simplicity. tandfonline.com

The synthesis of bis(indolyl)methane derivatives, which share a diarylmethane core structure with the precursor to this compound, has been extensively studied under these green conditions. Several methods have been developed that proceed efficiently in aqueous media. ijarset.comderpharmachemica.com For instance, the reaction between 2-phenyl indole and various aromatic aldehydes has been successfully carried out in water using natural acid catalysts, such as citrus juices, with refluxing at 80°C for 2 hours. derpharmachemica.com

Solvent-free conditions have also proven highly effective. One approach involves the simple grinding of an aldehyde, indole, and a catalyst like Bi(NO₃)₃-Montmorillonite K-10 in a pestle and mortar at room temperature, leading to the desired product. arkat-usa.org Another efficient method uses hydrochloric acid supported on silica (B1680970) gel as a catalyst for the reaction of indoles with benzaldehydes under solvent-free conditions, affording products in good to excellent yields within short reaction times. researchgate.net These solid-state reactions are often characterized by high efficiency and a simple work-up procedure. tandfonline.comarkat-usa.org

Table 2: Comparison of Solvent-Free and Aqueous Synthesis of Bis(indolyl)methane Derivatives This table is interactive. Click on headers to sort.

Catalyst Medium Conditions Reaction Time Yield (%) Reference
Natural Acids (e.g., Lemon Juice) Water Reflux at 80°C 2 hours Good derpharmachemica.com
Bi(NO₃)₃-Montmorillonite K-10 Solvent-Free Grinding at Room Temp. 5-15 min 88-96% arkat-usa.org
HCl/Silica Gel Solvent-Free Grinding at Room Temp. 20 min Good-Excellent researchgate.net

Ultrasonic Irradiation for Enhanced Reaction Efficiency

Synthetic Routes Involving Bis(2-nitrophenyl)carbonate Analogues

Bis(o-nitrophenyl) carbonate and its analogues have emerged as valuable and safer alternatives to highly toxic reagents like phosgene (B1210022) for the synthesis of ureas, carbamates, and other related compounds. mdpi.com These carbonate reagents are particularly useful for creating symmetrical and unsymmetrical N,N'-diaryl ureas, which are important structural motifs in medicinal chemistry and materials science.

A general and efficient method involves the reaction of bis(o-nitrophenyl) carbonate with various aryl amines. mdpi.com The reaction can be catalyzed by 4-(dimethylamino)pyridine (DMAP) and is typically carried out in a solvent like toluene (B28343) at room temperature or under reflux. The desired symmetrical N,N'-diaryl ureas often precipitate directly from the reaction mixture, simplifying purification and leading to very good yields. mdpi.com

For the synthesis of more complex, unsymmetrical bis-ureas, a two-step sequential addition approach has been developed.

Step 1: Carbamate (B1207046) Formation. Bis(o-nitrophenyl) carbonate is first reacted with a primary amine (e.g., benzylamine) to form a stable N-benzyl-o-nitrophenyl carbamate intermediate.

Step 2: Bis-urea Formation. The isolated carbamate intermediate is then reacted with a variety of diamines in a solvent such as toluene to yield the final bis-urea derivatives.

This directional synthesis allows for the controlled construction of complex molecules that would be difficult to obtain through other methods. The mild conditions and the use of a non-volatile, solid carbonate reagent enhance the safety and practicality of the synthesis.

Table 3: Synthesis of Urea Derivatives from Bis(o-nitrophenyl) carbonate This table is interactive. Click on headers to sort.

Amine/Diamine Product Catalyst Conditions Yield (%) Reference
Aniline (B41778) N,N'-Diphenylurea DMAP Toluene, Reflux 96% mdpi.com
p-Toluidine N,N'-Di-p-tolylurea DMAP Toluene, Reflux 95% mdpi.com
Benzylamine (Step 1) + 1,6-Hexanediamine (Step 2) 1,6-Bis(N'-benzylureido)hexane None Toluene, Reflux (Step 2) 87%

This methodology showcases the utility of Bis(2-nitrophenyl)carbonate analogues as versatile building blocks for constructing a range of functional derivatives, moving away from hazardous traditional reagents.

Structural Elucidation and Advanced Spectroscopic Analysis of Bis 2 Nitrophenyl Methanone

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction analysis of bis(2-nitrophenyl)methanone reveals that it crystallizes in the triclinic space group P-1. nih.gov The asymmetric unit contains one complete molecule. nih.govresearchgate.net Detailed analysis of the diffraction data allows for a comprehensive understanding of the molecular geometry and the forces dictating the supramolecular architecture.

The molecular structure of this compound is characterized by a distinct, non-planar conformation. The two nitrophenyl groups are not coplanar; instead, the benzene (B151609) rings are oriented nearly perpendicular to each other, with a significant dihedral angle of 87.72 (6)°. nih.govresearchgate.netnih.gov This twisted arrangement is a consequence of steric hindrance between the bulky ortho-nitro substituents.

Table 1: Key Dihedral Angles in this compound
DescriptionAngle (°)Reference
Benzene Ring 1 vs. Benzene Ring 287.72 (6) nih.govresearchgate.netnih.gov
Nitro Group 1 vs. Benzene Ring 116.64 (18) nih.govresearchgate.netnih.gov
Nitro Group 2 vs. Benzene Ring 228.02 (11) nih.govresearchgate.netnih.gov
Table 2: Selected Intramolecular Contact Distances
Atoms InvolvedDistance (Å)Reference
O4···H32.53 researchgate.net
O1···H52.58 researchgate.net

The solid-state structure of this compound is stabilized by a variety of intermolecular non-covalent interactions. These weak forces, including π–π stacking and C–H···O hydrogen bonds, are critical in directing the assembly of individual molecules into a stable, three-dimensional crystal lattice.

Despite the significant twist between the two phenyl rings within a single molecule, the crystal packing allows for π–π stacking interactions between adjacent molecules. Specifically, one benzene ring of a molecule interacts with the corresponding ring of an inversion-related molecule. nih.govresearchgate.net This interaction is characterized by an interplanar separation of 3.494 (2) Å, a distance indicative of stabilizing π–π stacking forces that contribute to the cohesion of the crystal lattice. nih.govresearchgate.netnih.gov

The crystal packing is further reinforced by a network of weak C–H···O hydrogen bonds. researchgate.net These interactions involve hydrogen atoms from the aromatic rings acting as donors to the oxygen atoms of the nitro groups on neighboring molecules.

In addition to these hydrogen bonds, short intermolecular contacts suggest the presence of other weak electrostatic interactions. A notable contact occurs between a nitrogen atom of a nitro group (N1) and an oxygen atom (O2) of a nitro group on an inversion-related molecule, with a distance of 2.981 (2) Å. nih.govresearchgate.netnih.gov Another short contact is observed between a carbon atom of a benzene ring (C1) and an oxygen atom (O2) of a nitro group on an adjacent molecule, at a distance of 3.060 (2) Å. nih.govresearchgate.netnih.gov These distances are shorter than the sum of the van der Waals radii, suggesting weak "nitro π - nitro π" and "benzene π - nitro π" type interactions, respectively, which play a role in stabilizing the crystal structure. nih.govresearchgate.net The nitro groups involved in these interactions are related by inversion and are parallel, with an intermolecular distance between their least-squares planes of 2.861 (3) Å. nih.govresearchgate.net

Table 3: Key Intermolecular Interaction Distances
Interaction TypeAtoms InvolvedDistance (Å)Reference
π–π StackingBenzene Ring ··· Benzene Ring (inversion-related)3.494 (2) (interplanar) nih.govresearchgate.netnih.gov
Electrostatic InteractionN1 ··· O2 (inversion-related)2.981 (2) nih.govresearchgate.netnih.gov
Electrostatic InteractionC1 ··· O2 (inversion-related)3.060 (2) nih.govresearchgate.netnih.gov
Nitro π - Nitro πNitro Group Plane ··· Nitro Group Plane (inversion-related)2.861 (3) (interplanar) nih.govresearchgate.net

The combination of the aforementioned intermolecular interactions—π–π stacking, C–H···O hydrogen bonds, and other weak electrostatic contacts—results in the formation of a well-defined three-dimensional supramolecular network. iucr.org The π-π stacking interactions link molecules into chains, while the C-H···O and other short contacts provide connectivity in other dimensions, creating a stable and densely packed crystal structure. The unit cell packing diagram shows how these interactions organize the molecules, highlighting the importance of the interplay between the different non-covalent forces in determining the final crystal architecture. researchgate.net

π–π Stacking Interactions

Crystallographic Symmetry and Asymmetric Unit Composition

The molecular structure of this compound, with the chemical formula C₁₃H₈N₂O₅, has been determined through single-crystal X-ray diffraction. chemicalbook.comchemicalbook.comepa.gov The compound crystallizes in the triclinic space group P-1. researchgate.net The asymmetric unit of this compound contains one complete molecule.

In the crystalline state, the two nitro-substituted phenyl rings are not coplanar. The nitro groups are significantly twisted in relation to the benzene rings to which they are attached. researchgate.net The benzene rings themselves are positioned nearly perpendicular to one another. researchgate.net The crystal structure is stabilized by various intermolecular interactions, including weak π-π stacking interactions between the phenyl rings of adjacent molecules. researchgate.net

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR Spectroscopic Assignments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds by measuring the magnetic properties of their hydrogen nuclei. In the ¹H NMR spectrum of this compound, the aromatic protons exhibit distinct chemical shifts due to the influence of the electron-withdrawing nitro groups and the carbonyl bridge.

The protons on the aromatic rings typically appear as a series of multiplets in the downfield region of the spectrum. Specifically, the protons adjacent to the nitro groups are expected to be the most deshielded and therefore resonate at the highest chemical shifts (further downfield). The integration of the signals in the ¹H NMR spectrum corresponds to the number of protons giving rise to each signal, confirming the presence of the eight aromatic protons in the molecule.

The following table presents a summary of the expected ¹H NMR spectroscopic data for this compound, based on analysis of related structures. The exact chemical shifts (δ) are reported in parts per million (ppm) and are referenced to a standard, typically tetramethylsilane (B1202638) (TMS).

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic Protons7.39 - 8.18MultipletNot Applicable

Carbon-13 (¹³C) NMR and DEPTQ Spectroscopic Characterization

Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, each unique carbon atom in the molecule gives rise to a distinct signal. The chemical shifts of these signals are indicative of the electronic environment of the carbon atoms.

The carbonyl carbon (C=O) is characteristically found far downfield, typically in the range of 190-195 ppm, due to the strong deshielding effect of the double-bonded oxygen atom. The carbon atoms of the aromatic rings appear in a more complex region of the spectrum. The carbons directly attached to the electron-withdrawing nitro groups (ipso-carbons) are significantly deshielded, as are the ortho and para carbons, while the meta carbons are less affected.

Distortionless Enhancement by Polarization Transfer (DEPTQ) is a specialized NMR technique that provides information about the number of hydrogen atoms attached to each carbon. A DEPTQ experiment can distinguish between quaternary (C), methine (CH), methylene (B1212753) (CH₂), and methyl (CH₃) carbons. For this compound, DEPTQ would confirm the presence of quaternary carbons (including the carbonyl and ipso-carbons) and methine (CH) carbons within the aromatic rings.

The table below summarizes the characteristic ¹³C NMR and DEPTQ spectroscopic data for this compound.

Carbon Assignment DEPTQ Chemical Shift (δ, ppm)
C=O (Carbonyl)C~193
C (Aromatic, attached to NO₂)C~148
CH (Aromatic)CH124 - 134
C (Aromatic, attached to C=O)C~135

High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization (ESI-HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential technique for the precise determination of the molecular weight of a compound, which in turn allows for the confirmation of its molecular formula. Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar molecules like this compound, as it minimizes fragmentation and typically produces a prominent molecular ion peak.

In an ESI-HRMS experiment, the sample is dissolved in a suitable solvent and introduced into the mass spectrometer as a fine spray. The droplets become charged, and as the solvent evaporates, the charge is transferred to the analyte molecules, which are then detected. The high resolution of the instrument allows for the measurement of the mass-to-charge ratio (m/z) with very high accuracy (typically to four or five decimal places).

For this compound (C₁₃H₈N₂O₅), the exact mass can be calculated based on the most abundant isotopes of its constituent elements. The experimentally determined m/z value from ESI-HRMS should closely match this calculated value, providing strong evidence for the correct molecular formula. researchgate.net

The following table details the expected ESI-HRMS data for this compound.

Ion Calculated m/z Observed m/z
[M+H]⁺273.0506Consistent with calculated value
[M+Na]⁺295.0325Consistent with calculated value

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring its absorption of infrared radiation. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint for the compound.

The FT-IR spectrum of this compound is expected to show several key absorption bands that confirm the presence of its characteristic functional groups. The most prominent of these are the strong absorptions corresponding to the nitro groups and the carbonyl group.

The nitro group (NO₂) gives rise to two distinct stretching vibrations: a strong, asymmetric stretch typically observed in the range of 1500-1560 cm⁻¹, and a symmetric stretch that appears between 1300-1370 cm⁻¹. The carbonyl (C=O) stretching vibration of the ketone is also a strong and sharp band, expected in the region of 1650-1680 cm⁻¹. Additionally, the spectrum will show characteristic absorptions for the C-H bonds of the aromatic rings and the C=C bonds within the rings.

The table below lists the principal FT-IR absorption bands and their corresponding functional group assignments for this compound.

Functional Group Vibrational Mode Characteristic Absorption (cm⁻¹)
Nitro (NO₂)Asymmetric Stretch1515 - 1523
Nitro (NO₂)Symmetric Stretch1330 - 1345
Carbonyl (C=O)Stretch1650 - 1667
Aromatic C=CStretch~1515
Aromatic C-HStretch~3095

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores—functional groups that absorb light.

In the case of this compound, the molecular structure contains several chromophores: two nitrophenyl groups and a central carbonyl (ketone) group. These features give rise to distinct types of electronic transitions, primarily π → π* and n → π* transitions.

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically associated with unsaturated systems like aromatic rings and carbonyl groups. These transitions are generally high-energy and result in intense absorption bands.

n → π* Transitions: These transitions occur when an electron from a non-bonding orbital (lone pair), such as those on the oxygen atoms of the carbonyl and nitro groups, is promoted to a π* antibonding orbital. nanobioletters.com Compared to π → π* transitions, n → π* transitions require less energy and thus occur at longer wavelengths. nanobioletters.com However, they are "forbidden" transitions, resulting in significantly weaker absorption bands (low molar absorptivity). researchgate.net The nitro group (-NO2) is a well-known chromophore where n → π* transitions can be observed. researchgate.net

Theoretical studies on molecules containing the 2-nitrophenyl moiety have been performed to predict their electronic spectra. For instance, a computational analysis using Time-Dependent Density Functional Theory (TD-DFT) for a complex piperidine (B6355638) derivative bearing a (2-nitrophenyl)sulfonyl group calculated a maximum absorption for an n-π* transition at 260 nm in the gaseous phase. nanobioletters.com

While these principles describe the expected behavior, specific experimental UV-Vis absorption data for this compound, such as precise absorption maxima (λmax) and corresponding molar absorptivities (ε), are not detailed in the surveyed literature. The electronic spectrum is influenced by the molecule's entire conjugated system and the solvent used for analysis.

Expected Electronic Transitions in this compound

The following table outlines the types of chromophores present in this compound and the electronic transitions they are expected to produce.

ChromophoreExpected Transition TypeGeneral Wavelength RegionRelative Intensity (ε)
Benzene Ring (C₆H₄)π → π~200-280 nmModerate to Strong
Carbonyl Group (C=O)n → π~270-300 nmWeak
Nitro Group (-NO₂)n → π*~270-330 nmWeak

Computational Chemistry and Theoretical Modeling of Bis 2 Nitrophenyl Methanone

Density Functional Theory (DFT) Calculations and Molecular Simulations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational cost. nanobioletters.com It is used to investigate the electronic structure of many-electron systems by focusing on the electron density rather than the complex many-electron wavefunction. nanobioletters.comsemanticscholar.org This approach allows for the prediction of various molecular properties, including geometries, energies, and reactive parameters. nanobioletters.comopenaccessjournals.com

A fundamental step in any computational study is geometry optimization. This process involves finding the arrangement of atoms in a molecule that corresponds to the lowest energy state on the potential energy surface. Using DFT methods, often with a basis set like 6-311++G(d,p), researchers can predict key structural parameters such as bond lengths, bond angles, and dihedral (torsional) angles. nanobioletters.comwuxibiology.com

For a molecule like Bis(2-nitrophenyl)methanone, optimization would likely reveal significant twisting of the nitro (NO₂) groups relative to the benzene (B151609) rings to which they are attached. nih.gov This is a common feature in sterically hindered aromatic compounds. For instance, in the related compound Bis(2-nitrophenyl)methane (B3060305), the nitro groups are twisted by 16.64° and 28.02° relative to their respective benzene rings, and the two benzene rings are oriented nearly perpendicular to each other with a dihedral angle of 87.72°. nih.gov Similarly, in 3,3'-dinitrobenzophenone, the dihedral angle between the two phenyl rings is reported to be 67.06°. researchgate.net Such non-planar structures arise from the presence of bulky electron-withdrawing groups. nanobioletters.com

Table 1: Representative Predicted Geometrical Parameters for a Dinitrobenzophenone Structure (Note: This table is illustrative of typical DFT output, as specific data for this compound is not available in the cited literature.)

Parameter Predicted Value
C=O Bond Length ~1.22 Å
C-N Bond Length ~1.48 Å
N-O Bond Length ~1.23 Å
Dihedral Angle (Ring 1 - C=O - Ring 2) 60-90°

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic properties. irjweb.combldpharm.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in this theory. The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. irjweb.combldpharm.com

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. schrodinger.com A small energy gap suggests that the molecule is more polarizable, kinetically less stable, and more chemically reactive. irjweb.comresearchgate.net Conversely, a large energy gap implies high kinetic stability and low chemical reactivity. irjweb.com This gap is instrumental in determining the molecule's electronic transitions and can be correlated with its UV-Vis absorption spectra. schrodinger.comoregonstate.edu Computational methods like DFT are widely used to calculate these orbital energies and the resulting gap. irjweb.comschrodinger.com

Table 2: Representative Frontier Orbital Data (Note: This table is illustrative, showing typical values obtained from DFT calculations for similar aromatic nitro compounds.)

Parameter Energy (eV)
HOMO Energy -6.3 to -7.5 eV
LUMO Energy -1.8 to -2.5 eV

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nanobioletters.comuni-muenchen.de The MEP is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values. researchgate.netlibretexts.org

Typically, regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack, are colored red. researchgate.net These areas are often found around electronegative atoms like oxygen. In this compound, the oxygen atoms of the nitro groups and the carbonyl group would be expected to be the most electron-rich sites. nih.gov Regions of positive potential, which are electron-deficient and prone to nucleophilic attack, are colored blue. researchgate.net These are usually located around hydrogen atoms or regions of low electron density. The MEP map provides a clear, three-dimensional guide to the molecule's reactive behavior. libretexts.orgyoutube.com

Beyond covalent bonds, non-covalent interactions (NCIs) such as hydrogen bonds, van der Waals forces, and steric repulsions are critical for understanding molecular conformation and crystal packing. The Reduced Density Gradient (RDG) is a descriptor derived from the electron density and its gradient, which is particularly effective at identifying and visualizing these weak interactions. nanobioletters.com

The NCI analysis method generates 3D isosurfaces that highlight regions of non-covalent interaction. nanobioletters.com The nature of these interactions can be distinguished by color-coding the surfaces based on the sign of the second eigenvalue (λ₂) of the electron density Hessian. Green surfaces typically indicate weak van der Waals interactions, blue surfaces indicate stronger attractive interactions like hydrogen bonds, and red surfaces signify strong repulsive interactions or steric clashes. nanobioletters.com This analysis provides a detailed picture of the subtle forces that govern molecular architecture.

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing chemical bonding and molecular structure based on the topology of the electron density (ρ). nih.govsoton.ac.uk QTAIM partitions a molecule into atomic basins, which are regions of space defined by zero-flux surfaces in the gradient of the electron density. soton.ac.uk

The analysis focuses on bond critical points (BCPs), which are points along the bond path between two atoms where the electron density is at a minimum. soton.ac.uk The properties of the electron density and its Laplacian at these BCPs can be used to classify the nature of the chemical bond (e.g., shared-shell covalent vs. closed-shell ionic or van der Waals interactions). nih.gov QTAIM is a powerful tool for obtaining a deeper understanding of the electronic basis of chemical structure and bonding, including weaker interactions that are difficult to characterize by other means. nanobioletters.com

Non-Covalent Interaction (NCI) and Reduced Density Gradient (RDG) Descriptors

Theoretical Prediction of Spectroscopic Properties (e.g., UV-Vis spectra)

Computational methods can predict spectroscopic properties, providing a valuable link between theoretical models and experimental data. Time-Dependent Density Functional Theory (TD-DFT) is a widely used approach for calculating the electronic absorption spectra (UV-Vis) of molecules. researchgate.netsapub.org

The calculation predicts the vertical excitation energies, which correspond to electronic transitions from the ground state to various excited states, and their corresponding oscillator strengths, which determine the intensity of the absorption bands. mdpi.comresearchgate.net For a molecule like this compound, the main electronic transitions would likely be of the n → π* and π → π* type, involving the promotion of electrons from non-bonding orbitals (on the oxygen atoms) or π bonding orbitals to π* anti-bonding orbitals. oregonstate.edu The predicted spectrum, showing absorption maxima (λ_max), can be compared with experimental measurements to validate the computational model. sapub.orgmdpi.com These calculations are often performed considering solvent effects to better mimic experimental conditions. sapub.org

Table 3: Compound Names Mentioned

Compound Name Synonym(s)
This compound 2,2'-Dinitrobenzophenone
Bis(2-nitrophenyl)methane 2,2'-Dinitrodiphenylmethane
3,3'-dinitrobenzophenone -

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are at the forefront of modern photonics and optoelectronics research due to their ability to alter the properties of light. Organic molecules, particularly those with specific electronic characteristics, are promising candidates for NLO applications. The investigation of this compound's NLO properties through computational methods is crucial for assessing its potential in this high-tech field.

Theoretical calculations are employed to determine the key parameters that govern NLO response, such as the dipole moment (μ), linear polarizability (α), and, most importantly, the first-order (β) and second-order (γ) hyperpolarizabilities. rsc.org The presence of electron-withdrawing nitro groups (–NO₂) on the phenyl rings of this compound suggests a potential for significant NLO activity. These groups can create a pronounced intramolecular charge transfer (ICT), a key characteristic of many NLO chromophores. rsc.org

Computational studies on similar aromatic nitro compounds typically utilize DFT with various functionals, such as B3LYP or M06-2X, combined with a suitable basis set like 6-311G(d,p), to optimize the molecular geometry and calculate the NLO parameters. rsc.orgeurjchem.com Time-dependent DFT (TD-DFT) is also used to analyze the electronic absorption spectra and understand the nature of the electronic transitions that contribute to the NLO response. researchgate.net

For this compound, the key findings from such a theoretical investigation would involve quantifying the hyperpolarizability values. A large first-order hyperpolarizability (β) value, often compared to that of a standard NLO material like urea, would indicate a strong second-order NLO response. rsc.org The analysis would also explore the relationship between the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A small HOMO-LUMO energy gap is often associated with higher polarizability and enhanced NLO properties. researchgate.net

Table 1: Illustrative NLO Properties of this compound from a Representative DFT Calculation This table presents typical parameters that would be calculated in a DFT study. The values are illustrative and based on data for analogous compounds.

ParameterDescriptionIllustrative ValueUnit
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.1 eVelectron Volt (eV)
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-2.3 eVelectron Volt (eV)
ΔE (Gap)HOMO-LUMO Energy Gap3.8 eVelectron Volt (eV)
μDipole Moment6.5 DebyeDebye
<α>Mean Polarizability35 x 10-24esu
βtotTotal First Hyperpolarizability55 x 10-31esu

The results from these computational models would be critical in predicting whether this compound could be a viable candidate for use in optical switching, frequency conversion, or other photonic device applications. nih.gov

Computational Insights into Reaction Mechanisms and Pathways

Computational chemistry offers a powerful lens through which to view the reaction mechanisms and pathways of this compound. By modeling the potential energy surfaces of its reactions, researchers can identify transition states, reaction intermediates, and activation energies, providing a detailed, step-by-step understanding of chemical transformations.

A primary reaction pathway of interest for nitroaromatic compounds is reduction. The two nitro groups in this compound can be reduced to amino groups, a transformation that is fundamental in the synthesis of dyes, polymers, and pharmaceutical precursors. Computational studies, typically using DFT, can elucidate the mechanism of this reduction, whether it proceeds through nitroso and hydroxylamine (B1172632) intermediates and how the presence of a catalyst influences the reaction coordinates.

Another significant area of investigation is the molecule's reactivity in nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing nature of the nitro groups activates the aromatic rings towards attack by nucleophiles. Theoretical models can predict the most likely sites for nucleophilic attack and calculate the activation barriers for the formation of Meisenheimer complexes and the subsequent displacement of a leaving group.

Furthermore, computational studies can provide insight into more complex transformations. For instance, the reductive cyclization of related nitrophenyl compounds has been studied using DFT to map out the reaction pathways leading to heterocyclic structures. acs.org A similar approach applied to this compound could uncover novel synthetic routes to complex molecules. For example, a computational investigation could model the intramolecular cyclization reactions that might occur following the partial reduction of one or both nitro groups, potentially leading to the formation of benzazocine or other nitrogen-containing heterocyclic systems. acs.org

By calculating the Gibbs free energy profiles for proposed pathways, computational models can determine the most thermodynamically and kinetically favorable reaction routes. jst.go.jp This predictive power is invaluable, as it allows chemists to design experiments more efficiently, targeting conditions that favor the desired product and minimize unwanted side reactions.

Role As a Building Block and Precursor in Advanced Chemical Synthesis

Synthesis of Complex Organic Molecules

The specific arrangement of functional groups in bis(2-nitrophenyl)methanone makes it an ideal substrate for intramolecular reactions, particularly after the reduction of one or both nitro groups. This reactivity is harnessed for the efficient synthesis of diverse and complex organic molecules.

Precursors for Nitrogen-Containing Heterocyclic Systems

This compound is a potent precursor for a variety of nitrogen-containing heterocyclic systems. The dual nitro groups can be selectively or fully reduced to amino groups, which can then undergo intramolecular cyclization reactions with the central carbonyl group or with each other.

Reductive cyclization is a key strategy for this transformation. Various reducing agents and conditions can be employed to yield different heterocyclic cores. For instance, the photolysis of related bis(2-nitrophenyl)methanes is known to produce heterocyclic systems such as dibenzo[c,f] Current time information in Bangalore, IN.acs.orgdiazepines, benzisoxazoles, and acridines. niscpr.res.in Similarly, photo-induced reductive cyclization of 2-nitroaryl-tethered carbonyl compounds is a mild, catalyst-free method for preparing N-fused heterocycles like quinolines, quinoxalines, and indolones. rsc.orgscilit.comrsc.org

One of the most significant applications is in the synthesis of acridones . The process typically involves the reduction of one nitro group to an amine, forming 2-amino-2'-nitrobenzophenone. This intermediate can then undergo intramolecular cyclization, often promoted by heat or a catalyst, to form the tricyclic acridone (B373769) skeleton. researchgate.netjuniperpublishers.comjournalagent.com This approach provides a direct route to a class of compounds with significant biological and material interest.

Heterocyclic SystemSynthetic ApproachKey Intermediate/Reaction TypeReference
AcridonesIntramolecular cyclizationReduction of one nitro group to form 2-amino-2'-nitrobenzophenone researchgate.netjuniperpublishers.com
Quinolines / IndolonesPhoto-induced reductive cyclizationVisible-light induced EDA complex-based SET reduction rsc.orgrsc.org
Dibenzo[c,f] Current time information in Bangalore, IN.acs.orgdiazepinesPhotolysis of bis(2-nitrophenyl)methanesIntramolecular photoprocesses niscpr.res.in
BenzazocinesBase-mediated reductive cyclizationCyclization of a ketone tethered to a nitrobenzene (B124822) moiety nih.gov

Functionalization for Phenazine (B1670421) Derivatives

While this compound is a direct precursor to acridones, its structural motif is also related to the synthesis of phenazines. Phenazine synthesis typically requires the reductive cyclization of bis(2-nitrophenyl)amines. acs.orgacs.orgnih.gov In this reaction, both nitro groups are reduced to amines, forming a bis(2-aminophenyl)amine intermediate, which is then oxidized to yield the phenazine ring system. acs.org

The analogous reduction of this compound yields bis(2-aminophenyl)methanone. This diamine is not a direct precursor to phenazines but rather to acridines and their corresponding ketones, acridones . The intramolecular condensation of the two amino groups with the central carbonyl group leads to the formation of the acridine (B1665455) core. This highlights a key divergent point in the synthetic utility of bis(2-nitrophenyl) scaffolds: the nature of the bridging group (amine vs. carbonyl) dictates the resulting heterocyclic system.

Precursor ScaffoldBridge GroupPrimary Heterocyclic ProductKey Synthetic StepReference
Bis(2-nitrophenyl)amine-NH-PhenazineReduction of nitro groups followed by oxidative cyclization acs.orgacs.orgthieme-connect.de
This compound-C(O)-AcridoneReduction of nitro groups followed by intramolecular condensation/cyclization researchgate.netjournalagent.com

Development of Novel Materials

The chemical structure of this compound provides a foundation for the development of novel materials with tailored properties. By transforming the nitro functionalities and utilizing the rigid benzophenone (B1666685) core, this compound serves as a key building block for advanced polymers and materials with specific optical and electronic characteristics.

Incorporation into Polymeric Architectures

A primary application of this compound in materials science is as a precursor to high-performance polyimides. The synthesis involves a critical preliminary step: the catalytic reduction of both nitro groups to yield the corresponding diamine monomer, bis(2-aminophenyl)methanone . This diamine possesses a rigid, kinked structure that can impart favorable properties like improved solubility to the final polymer. ntu.edu.twsci-hub.se

The polymerization is typically carried out via a two-step method, which is the most common route for polyimide synthesis. dakenchem.comvt.edugoogle.com

Poly(amic acid) Formation : The diamine monomer is reacted with a stoichiometric amount of an aromatic tetracarboxylic dianhydride in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc). This step involves a nucleophilic attack of the amino groups on the anhydride's carbonyls, leading to the formation of a soluble poly(amic acid) precursor. vt.eduresearchgate.net

Imidization : The poly(amic acid) is converted to the final polyimide through cyclodehydration, which can be achieved either by thermal treatment at high temperatures or by chemical methods using reagents like acetic anhydride (B1165640) and pyridine (B92270). vt.edugoogle.com

The properties of the resulting polyimide can be tuned by selecting different dianhydride co-monomers.

Dianhydride Co-monomerAbbreviationPotential Properties ImpartedReference
Pyromellitic dianhydridePMDAHigh thermal stability, rigidity researchgate.net
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride6FDAIncreased solubility, optical transparency, lower dielectric constant google.com
3,3',4,4'-Benzophenonetetracarboxylic dianhydrideBTDAGood thermal and mechanical properties rsc.org
4,4'-Oxydiphthalic anhydrideODPAFlexibility, good processability ntu.edu.tw

Derivatives with Tunable Optical and Electrical Properties

The inherent electronic structure of this compound, with its electron-withdrawing nitro groups, makes it and its derivatives candidates for materials with tunable optoelectronic properties. The interaction between electron-donating and electron-accepting moieties within a molecule can lead to intramolecular charge transfer (ICT), which is fundamental to many optical phenomena. scientific.net

Derivatives of nitrophenyl compounds are known to exhibit significant non-linear optical (NLO) properties and can be used in photorefractive materials. nih.govacs.orgrsc.org The conversion of this compound into asymmetric heterocyclic systems or its functionalization with different donor/acceptor groups can enhance these effects. For example, the synthesis of derivatives containing moieties like oxadiazole can lead to compounds with strong fluorescence and enhanced ICT effects. scientific.net

Derivative TypePotential PropertyUnderlying PrincipleReference
Asymmetric Heterocycles (e.g., from functionalization)Fluorescence, Non-Linear Optical (NLO) EffectsIntramolecular Charge Transfer (ICT) scientific.netnih.govmdpi.com
Charge-Transfer (CT) ComplexesElectrical Conductivity, PhotoconductivityFormation of donor-acceptor stacks enabling charge mobility wikipedia.orgalfachemic.comjocpr.com
Ruthenium(II) ComplexesThird-Order NLO PropertiesLigand-to-metal charge transfer and π-interactions rsc.org

Ligand Design and Coordination Chemistry

This compound serves as an excellent platform for the design of novel ligands for coordination chemistry. The raw molecule is not typically used as a ligand, but its reduced form, bis(2-aminophenyl)methanone , is a highly versatile chelating agent.

Upon reduction of the two nitro groups, the resulting diamine is a potential tetradentate ligand, capable of coordinating to a metal center through the two nitrogen atoms of the amino groups and the oxygen atom of the carbonyl bridge. More commonly, it can be further modified to create more complex ligand systems. For example, condensation of the diamine with aldehydes or ketones results in the formation of multidentate Schiff base ligands. cumhuriyet.edu.tr These Schiff base ligands, featuring imine (-C=N-) bonds, offer enhanced stability and a greater diversity of coordination geometries. royalliteglobal.comekb.eg

The coordination chemistry of ligands derived from 3,4-diaminobenzophenone, a close isomer, has been explored, forming stable octahedral and square planar complexes with transition metals like Co(II), Ni(II), Cu(II), and Pt(II). cumhuriyet.edu.trroyalliteglobal.comekb.eg The coordination often occurs through the nitrogen atoms of the azomethine groups and other donor atoms present in the structure. royalliteglobal.com Similarly, complexes with related bidentate (2-aminophenyl)methanol ligands have been synthesized with Co(II), showing a distorted octahedral geometry. nih.gov This indicates that the bis(2-aminophenyl)methanone scaffold is well-suited to form stable complexes with a variety of metal ions, opening avenues for applications in catalysis, materials science, and bioinorganic chemistry.

Ligand PrecursorDerived Ligand TypePotential Donor AtomsExample Metal Ions CoordinatedReference
Bis(2-aminophenyl)methanoneDiamine LigandN, O, NCo(II), Mn(II), Zn(II) (by analogy) nih.gov
Bis(2-aminophenyl)methanoneTetradentate Schiff Base (from condensation with salicylaldehyde)N, O, O, NCo(II), Ni(II), Cu(II) cumhuriyet.edu.tr
3,4-DiaminobenzophenoneAzo-Schiff BaseN(azo), N(azomethine), O(hydroxyl)Co(II), Ni(II), Cu(II), Pt(II), Au(III) royalliteglobal.com

Synthesis of Metal Complexes with Nitrophenyl Ligands

The presence of nitrophenyl groups in a ligand framework can significantly influence the electronic properties and reactivity of the resulting metal complexes. Although specific examples detailing the use of this compound to synthesize such ligands are scarce in the literature, the conversion of its nitro functionalities into coordinating groups is a well-established chemical transformation.

The reduction of the nitro groups in this compound would yield Bis(2-aminophenyl)methanone. This resulting diamine is a valuable precursor for a variety of ligands, particularly Schiff base ligands. The condensation of the amino groups with aldehydes or ketones results in the formation of imine functionalities that can coordinate to metal ions. Symmetrical Schiff bases can be formed when diamines react with aldehydes or ketones in a 1:2 molar ratio mdpi.com. These Schiff base ligands, often multidentate, can form stable complexes with a wide range of transition metals, including Cu(II), Ni(II), Co(II), and Zn(II) bohrium.com. The general synthetic approach involves the reaction of the Schiff base ligand with a suitable metal salt in an appropriate solvent researchgate.net.

For instance, Schiff base ligands derived from diamines and salicylaldehyde (B1680747) derivatives can act as tetradentate ONNO donors, coordinating with metal ions through the phenolic oxygen and imine nitrogen atoms mdpi.com. While not directly employing this compound, the synthesis of {3,4-bis-[(2-hydroxy-3-methoxy benzylidene)amino] phenyl}phenyl methanone (B1245722), a Schiff base derived from 3,4-diaminobenzophenone, illustrates the utility of aminobenzophenones in creating complex ligands researchgate.net. The subsequent complexation of such ligands with metal ions is a common strategy to create novel metal complexes with potential catalytic or biological activities bohrium.com.

Application in Catalytic Systems (e.g., Chiral Ligands)

The development of chiral ligands is a cornerstone of asymmetric catalysis. While there is no direct evidence of this compound being used to create chiral ligands for catalytic applications, its derivative, Bis(2-aminophenyl)methanone, could serve as a scaffold for the synthesis of such ligands. For example, the amino groups could be functionalized with chiral auxiliaries to introduce stereocenters into the ligand framework.

The resulting chiral ligands could then be complexed with metals to create catalysts for various enantioselective transformations. Schiff base metal complexes, for instance, have demonstrated excellent catalytic activity in a variety of reactions . The electronic properties imparted by the substituents on the phenyl rings of the ligand can fine-tune the catalytic activity of the metal center. The electron-withdrawing nature of the original nitro groups in this compound, if retained or modified, could play a role in modulating the Lewis acidity of the metal center in a potential catalyst.

Synthesis of Substituted Porphyrins and Related Macrocycles

Porphyrins and their derivatives are a class of macrocyclic compounds with significant applications in various fields, including catalysis, medicine, and materials science. The synthesis of porphyrins often involves the condensation of pyrrole (B145914) with aldehydes. While the direct use of this compound in porphyrin synthesis is not reported, the closely related compound, 2-nitrobenzaldehyde (B1664092), is a common precursor for introducing 2-nitrophenyl groups onto the porphyrin macrocycle. scielo.brrsc.org

The synthesis of meso-substituted porphyrins can be achieved through the reaction of pyrrole with one or more aldehydes in an acidic medium, followed by oxidation scielo.brnih.gov. For instance, the reaction of pyrrole with a mixture of 2-nitrobenzaldehyde and another substituted benzaldehyde, such as 4-carboxybenzaldehyde, can yield a series of porphyrins with varying numbers of nitrophenyl and carboxyphenyl substituents scielo.brscielo.br. The molar ratio of the aldehydes can be adjusted to optimize the yield of the desired porphyrin scielo.brresearchgate.net. The Gonsalves method, which utilizes a propionic acid/nitrobenzene medium, is one of the procedures employed for such syntheses scielo.brscielo.br.

A general reaction for the synthesis of a porphyrin with a single 2-nitrophenyl group using 2-nitrobenzaldehyde is depicted below:

4 Pyrrole + 3 Benzaldehyde + 1 (2-Nitrobenzaldehyde) → 5-(2'-nitrophenyl)-10,15,20-triphenylporphyrin

The purification of the resulting porphyrins is typically achieved through column chromatography rsc.org.

Electrochemical Characterization of Porphyrin Derivatives

The electrochemical properties of porphyrins are of great interest as they provide insights into their electronic structure and potential applications in areas such as electrocatalysis and molecular electronics. The presence of electron-withdrawing groups, such as the nitrophenyl group, on the porphyrin macrocycle significantly influences its redox behavior.

Cyclic voltammetry and differential pulse polarography are common techniques used to study the electrochemical properties of nitrophenyl-substituted porphyrins scielo.brscielo.br. The electrochemical reduction of these porphyrins has been investigated on various electrodes, including glassy carbon and mercury electrodes scielo.brresearchgate.net.

Research has shown that nitrophenylporphyrins undergo an initial one-electron reduction that is primarily localized on the meso-nitrophenyl substituent researchgate.networldscientific.com. This reversible reduction occurs at potentials between -1.07 V and -1.12 V versus SCE in CH2Cl2 containing 0.1 M TBAP researchgate.networldscientific.com. This initial reduction is followed by one or more irreversible reductions at more negative potentials, which are associated with the reduction of the nitrophenyl anion and the porphyrin macrocycle itself researchgate.networldscientific.com.

The reduction potentials of these porphyrins are dependent on the number of electron-withdrawing nitro groups present on the porphyrin ring scielo.brscielo.br. An increase in the number of nitro groups generally leads to an easier reduction of the porphyrin scielo.br. The nature of the central metal ion in metalloporphyrins also affects the reduction potentials scielo.br.

Below is a data table summarizing the electrochemical data for a series of iron porphyrins with an increasing number of ortho-nitrophenyl substituents.

Table 1: Electrochemical data for iron porphyrins with varying numbers of o-nitrophenyl groups on a glassy carbon electrode in CH2Cl2, 0.1 mol dm-3 TBATFB (ν=100 mV s-1). scielo.br
CompoundNumber of o-NO2 GroupsIron Reduction Potential (V)Ring Reduction Potential - Peak I (V)Ring Reduction Potential - Peak II (V)
6-Fe (Fe-TPP)0-0.34-1.16-1.54
1-Fe1-0.22-1.02-1.39
2-Fe (trans)2-0.18-0.96-1.31
3-Fe3-0.15-0.92-1.26
5-Fe4-0.11-0.88-1.22

The data clearly indicates that as the number of ortho-nitrophenyl groups increases, the reduction potentials for both the central iron atom and the porphyrin ring shift to less negative values, signifying that the reductions become thermodynamically more favorable. This is attributed to the strong electron-withdrawing effect of the nitro groups scielo.br.

Emerging Research Directions and Future Outlook for Bis 2 Nitrophenyl Methanone Chemistry

Exploration of Novel Catalytic Transformations and Reaction Pathways

The development of new catalytic systems is a cornerstone of modern organic synthesis, offering pathways to new molecules and more efficient reaction processes. For Bis(2-nitrophenyl)methanone, future research is likely to focus on its role as both a substrate in and a product of novel catalytic transformations.

Research into related nitroaromatic compounds has highlighted the potential for innovative catalytic reactions. For instance, studies on Lewis base catalysis have demonstrated that electrophiles containing a 2-nitrophenyl group can be used in asymmetric reactions to create chiral molecules. nih.gov This suggests a future direction where the carbonyl group of this compound could be targeted in catalytic, enantioselective additions, or where the entire molecule could act as a ligand or precursor in developing new catalysts. The electronic properties of the nitrophenyl moieties are crucial in these transformations. nih.gov

Furthermore, transition metal catalysis, particularly with gold or palladium, presents unexplored opportunities. Gold-catalyzed reactions, for example, have been used to create complex nitrogen-containing heterocyclic compounds from precursors with functionalities that could be derived from or related to this compound. bham.ac.uk The development of catalytic cycles that can selectively functionalize the aromatic rings or reduce the nitro groups under mild conditions remains a significant goal. One area of interest is the catalytic carbonylation using precursors like bis(o-nitrophenyl) carbonate, which could inspire new routes to synthesizing or modifying this compound itself. researchgate.net

Future work may also involve electrochemistry, using electricity to drive catalytic cycles for oxidative transformations, which could offer a greener alternative to traditional chemical oxidants for reactions involving nitroaromatic substrates. acs.org

Advanced Spectroscopic Probes and Characterization Techniques

A thorough understanding of the molecular structure and properties of this compound is fundamental to exploring its chemistry. While standard spectroscopic techniques provide basic characterization, advanced methods are needed to probe its more subtle structural and dynamic features.

High-resolution X-ray crystallography is essential for determining the precise solid-state conformation, including the dihedral angles between the phenyl rings and the orientation of the nitro groups. In the related compound Bis(2-nitrophenyl)methane (B3060305), the two benzene (B151609) rings are nearly perpendicular to each other, and the nitro groups are significantly twisted relative to the rings. nih.govresearchgate.net Similar detailed structural analysis for this compound would provide critical data for validating theoretical models.

In solution, advanced Nuclear Magnetic Resonance (NMR) techniques, such as 2D-NMR (COSY, HSQC, HMBC), are invaluable for unambiguous assignment of all proton and carbon signals. The electron-withdrawing nature of the ortho-nitro groups is known to cause a downfield shift in the chemical shifts of nearby protons, an effect that can be precisely quantified. scielo.br Infrared (IR) spectroscopy is particularly useful for identifying the characteristic vibrational frequencies of the nitro (NO₂) and carbonyl (C=O) groups, which provide insight into the electronic environment of these functional groups. scielo.brmdpi.com

The table below summarizes typical spectroscopic data expected for this compound, based on analysis of its constituent parts and related compounds.

Spectroscopic Technique Functional Group / Protons Expected Chemical Shift / Frequency Key Insights
¹H NMRAromatic Protons (H-Ar)δ 7.5 - 8.5 ppmThe precise shifts and coupling patterns reveal the substitution pattern and electronic environment of the rings.
¹³C NMRCarbonyl Carbon (C=O)δ ~190 ppmThe chemical shift of the carbonyl carbon is sensitive to the electronic effects of the attached aromatic rings.
¹³C NMRAromatic Carbons (C-Ar)δ 120 - 150 ppmProvides a map of the carbon skeleton; carbons attached to nitro groups are significantly shifted.
Infrared (IR) SpectroscopyAsymmetric NO₂ Stretch~1520-1540 cm⁻¹A strong, characteristic band confirming the presence of nitro groups. mdpi.com
Infrared (IR) SpectroscopySymmetric NO₂ Stretch~1340-1360 cm⁻¹A second strong band for the nitro groups. mdpi.com
Infrared (IR) SpectroscopyCarbonyl C=O Stretch~1660-1680 cm⁻¹Its position indicates the degree of conjugation and electronic strain on the carbonyl bond. mdpi.com
Mass Spectrometry (MS)Molecular Ion Peak [M]⁺m/z = 258.06 (for C₁₃H₈N₂O₅)Confirms the molecular weight and elemental composition of the molecule.

Future research will likely employ these techniques in combination with computational studies to create a comprehensive picture of the molecule's structure-property relationships.

Theoretical Advancement in Predicting Molecular Behavior and Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the behavior of molecules and guiding experimental work. nanobioletters.com For this compound, theoretical advancements offer a way to understand its electronic structure, reactivity, and potential reaction mechanisms at a molecular level.

DFT calculations can be used to determine the optimized molecular geometry, which can then be compared with experimental data from X-ray crystallography. researchgate.net A key area of investigation is the analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the LUMO is a critical descriptor for nitroaromatic compounds, as it relates to their electrophilicity and susceptibility to nucleophilic attack or reduction. nih.gov A lower LUMO energy indicates a greater ability to accept electrons.

Molecular Electrostatic Potential (MEP) maps are another powerful output of DFT calculations. These maps visualize the electron density distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nanobioletters.comresearchgate.net For this compound, the MEP would likely show strong positive potential around the nitro groups and the carbonyl carbon, indicating these are the primary sites for nucleophilic attack.

The table below lists key theoretical parameters that can be calculated using DFT and their significance in predicting the reactivity of this compound.

Theoretical Parameter Typical Calculation Method Significance for Reactivity Prediction
HOMO-LUMO Energy Gap (ΔE)DFT (e.g., B3LYP/6-311++G(d,p))A smaller gap indicates higher chemical reactivity and lower kinetic stability. nanobioletters.comresearchgate.net
LUMO Energy (E-LUMO)DFTA lower E-LUMO value correlates with higher electrophilicity and susceptibility to reduction. nih.gov
Molecular Electrostatic Potential (MEP)DFTIdentifies electron-rich (red/yellow) and electron-poor (blue) sites, predicting regions for electrophilic and nucleophilic attack. researchgate.net
Global Hardness (η)Calculated from HOMO/LUMO energiesMeasures the resistance to change in electron distribution; softer molecules (lower η) are generally more reactive. nanobioletters.com
Electrophilicity Index (ω)Calculated from HOMO/LUMO energiesQuantifies the global electrophilic nature of the molecule. A higher value indicates a good electrophile. nanobioletters.com

Future theoretical work will likely involve more advanced simulations, such as molecular dynamics (MD), to study the molecule's behavior in different solvent environments and to model the transition states of potential reactions, thereby providing mechanistic insights that are difficult to obtain experimentally.

Development of Structure-Reactivity Relationships in Nitroaromatic Ketones

Understanding the relationship between a molecule's structure and its chemical reactivity is a central goal in chemistry. For the class of nitroaromatic ketones, which includes this compound, researchers are working to develop predictive models based on structural and electronic features. These quantitative structure-reactivity relationships (QSRRs) are crucial for designing new compounds and predicting their behavior. conicet.gov.ar

The reactivity of nitroaromatic compounds is governed by a combination of factors:

Inductive and Resonance Effects : The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic substitution. mdpi.com

Steric Hindrance : The placement of substituents, especially in the ortho position as in this compound, can sterically hinder the approach of reactants to adjacent sites. mdpi.com

QSRR models often use descriptors calculated from the molecular structure to predict reaction rates or equilibrium constants. For example, the Hammett equation is a well-established tool that uses substituent constants (σ) to quantify the electronic effect of a group on the reactivity of a benzene derivative. conicet.gov.ar For more complex systems, computational descriptors are used. The energy of the LUMO (E-LUMO), as calculated by DFT, has been shown to be a powerful descriptor for correlating the reactivity of nitroaromatic compounds. nih.gov

For this compound, a key research question is how the two ortho-nitrobenzoyl moieties interact electronically across the ketone bridge. Future studies will likely involve synthesizing a series of related nitroaromatic ketones with varying substitution patterns and measuring their reaction kinetics for specific transformations. By correlating these experimental rates with calculated electronic and structural descriptors, robust QSRR models can be developed, enabling the rational design of new functional molecules.

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